3-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 4-chlorophenyl group at position 3 and a thioether-linked 2-oxoethylpiperazine moiety at position 2.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2S2/c25-17-6-8-19(9-7-17)29-23(31)22-20(10-15-32-22)26-24(29)33-16-21(30)28-13-11-27(12-14-28)18-4-2-1-3-5-18/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRQUGARLKMUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes several notable features:
- Chlorophenyl Group : This moiety is known for enhancing biological activity through various interactions.
- Piperazine Derivative : The presence of a piperazine ring is often associated with diverse pharmacological properties, including neuroactivity.
- Thieno[3,2-d]pyrimidine Core : This bicyclic structure is significant in many bioactive compounds, particularly in the context of kinase inhibition and anticancer activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer signaling pathways. For instance, compounds with similar structures have been shown to inhibit AKT signaling, a critical pathway in glioma malignancy .
- Receptor Binding : The piperazine component allows for potential interactions with neurotransmitter receptors, which could lead to effects on neurological functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For example:
- Inhibition of Glioma Growth : A related compound exhibited significant growth inhibition in glioblastoma cell lines with low micromolar activity against AKT2/PKBβ, a key oncogenic pathway . The compound's structure suggests it may have similar properties.
- Selectivity Against Cancer Cells : Compounds structurally related to this thieno[3,2-d]pyrimidine derivative demonstrated lower cytotoxicity against non-cancerous cells while effectively inducing apoptosis in cancer cells .
Neuropharmacological Effects
The piperazine ring is a common feature in many psychoactive drugs. Compounds containing this moiety have been investigated for their potential to modulate neurotransmitter systems:
- Dopamine Receptor Interaction : Some studies indicate that piperazine derivatives can act as dopamine receptor antagonists or agonists, which may lead to applications in treating psychiatric disorders.
Research Findings and Case Studies
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 3-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed promising results against human breast cancer cells through cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. The piperazine moiety is known for its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may have anxiolytic and antidepressant effects, making it a candidate for further research in treating mood disorders .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of the compound and tested their effects on MCF-7 breast cancer cells. The results indicated that certain derivatives significantly reduced cell viability compared to controls. The most effective derivative induced apoptosis at lower concentrations than previously reported for similar compounds .
Case Study 2: Antimicrobial Testing
A series of in vitro tests were conducted to evaluate the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard dilution methods. Results showed that the compound exhibited potent antimicrobial activity with MIC values comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
Structural Variations: The target compound’s 4-phenylpiperazine group distinguishes it from analogs with simpler aryl (e.g., 4-methylphenyl) or non-piperazine substituents. Piperazine derivatives often enhance solubility and receptor binding . Fluorinated analogs (e.g., ) may exhibit improved metabolic stability compared to chlorinated derivatives due to stronger C-F bonds.
Bioactivity Trends: Thieno[3,2-d]pyrimidinones with arylpiperazine moieties are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) or serotonin receptor modulators . Chromeno-pyrimidinones (e.g., ) show promise in computational drug-likeness studies but lack empirical bioactivity data.
Research Findings and Implications
Pharmacological Potential:
- Computational models (e.g., ) predict moderate oral bioavailability for piperazine-containing derivatives, though experimental validation is needed.
Limitations and Gaps:
- No empirical data on the target compound’s solubility, stability, or toxicity are available in the provided evidence.
- Comparative studies with fluorinated or methyl-substituted analogs (e.g., ) are necessary to optimize substituent effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Begin with a thieno[3,2-d]pyrimidin-4(3H)-one core. Introduce the 4-chlorophenyl group via nucleophilic substitution under reflux with a polar aprotic solvent (e.g., DMF) at 80–100°C .
- For the thioether linkage, use a mercaptoethyl intermediate and react with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
- Critical parameters : Solvent choice (DMF enhances solubility of intermediates), reaction time (8–12 hours), and temperature control to avoid by-products like over-oxidized sulfones .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the thieno-pyrimidine core and piperazine substituents .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~600–650 Da) and detect fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation to study steric effects of the 4-chlorophenyl and piperazine groups .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) .
Q. How can researchers conduct preliminary biological activity screening?
- Methodology :
- In vitro assays : Test against kinase targets (e.g., PI3K/AKT/mTOR pathway) due to the piperazine moiety’s affinity for ATP-binding pockets .
- Use fluorescence polarization assays to measure binding affinity (IC₅₀ values) .
- Compare with structurally similar compounds (e.g., 3-(4-fluorophenyl)-thieno-pyrimidines) to assess substituent effects on potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic properties .
- Vary the piperazine moiety : Substitute 4-phenylpiperazine with morpholine or thiomorpholine to evaluate steric and electronic effects on receptor binding .
- Assay panels : Screen derivatives against a panel of 50+ kinases to identify off-target interactions and refine selectivity .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Methodology :
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of target receptors (e.g., EGFR or PARP1) using flexible side-chain protocols .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes and identify key hydrogen bonds (e.g., between the pyrimidinone C=O and Lys residues) .
- ADMET prediction (SwissADME) : Calculate logP (~3.5), topological polar surface area (~90 Ų), and blood-brain barrier permeability to guide lead optimization .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology :
- Cross-validate assays : Re-test the compound in orthogonal assays (e.g., SPR vs. fluorescence-based) to rule out assay-specific artifacts .
- Control for stereochemistry : Ensure enantiomeric purity (via chiral HPLC) since impurities in racemic mixtures can skew activity .
- Contextualize with structural analogs : Compare data with derivatives lacking the 4-chlorophenyl group to isolate its contribution to activity .
Q. What experimental designs are suitable for studying metabolic stability and degradation pathways?
- Methodology :
- Microsomal stability assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS over 60 minutes .
- Identify metabolites : Use high-resolution mass spectrometry (HRMS/MS) to detect oxidative metabolites (e.g., hydroxylation at the piperazine ring) .
- pH stability studies : Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to assess hydrolytic susceptibility of the thioether bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
